molecular formula C10H9N5 B565156 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215363-28-2

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No.: B565156
CAS No.: 1215363-28-2
M. Wt: 202.235
InChI Key: HKZZYGFWIFKKIR-FIBGUPNXSA-N
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Description

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 is a compound that belongs to the class of heterocyclic aromatic amines. It is a deuterated form of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline, where three hydrogen atoms are replaced by deuterium. This compound is known for its mutagenic properties and is often studied in the context of food safety and carcinogenicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoxaline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with DNA. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: Similar in structure but differs in the position of the nitrogen atoms.

    2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Contains additional methyl groups.

    2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Contains different methyl group positions

Uniqueness

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to its deuterated form, which makes it useful in studies involving isotopic labeling. This property allows researchers to track the compound’s metabolic pathways and interactions more precisely.

Properties

IUPAC Name

3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZZYGFWIFKKIR-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=NC=CN=C3C=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC=CN=C3C=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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